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Compound Name:
2-(Methoxycarbonyl)thiazole-4-

carboxylic acid

CAS No.: 1516807-24-1

Cat. No.: B3379098

Get Quote

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development

Professionals Compound: 2-(Methoxycarbonyl)thiazole-4-carboxylic acid (CAS: 1516807-

24-1)

Executive Summary & Chemical Profiling
2-(Methoxycarbonyl)thiazole-4-carboxylic acid is a highly functionalized heteroaromatic

building block widely utilized in the synthesis of peptidomimetics, anti-inflammatory agents, and

targeted therapeutics[1]. The molecule features a rigid thiazole core flanked by two distinct

carbonyl environments: a C2-methoxycarbonyl (ester) and a C4-carboxylic acid.

From an analytical perspective, this bifunctional nature presents specific challenges. The highly

polar, ionizable carboxylic acid group can cause severe peak tailing in reversed-phase liquid

chromatography (RP-HPLC) if not properly suppressed. Furthermore, differentiating the ester

and acid functionalities requires high-resolution spectroscopic techniques. This application note

provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and
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Trustworthiness) grounded protocol for the complete structural and purity characterization of

this compound.

Table 1: Physicochemical Properties
Property Value Analytical Implication

CAS Number 1516807-24-1
Unique identifier for reference

standard sourcing.

Molecular Formula C₆H₅NO₄S
Exact mass targeting in LC-

HRMS.

Molecular Weight 187.18 g/mol

Low molecular weight requires

optimization of MS low-mass

cutoffs.

Ionizable Groups C4-COOH (pKa ~ 3.0)

Requires acidic mobile phase

(pH < 2.0) to ensure the

neutral, protonated state for

RP-HPLC retention.

UV Chromophore Thiazole ring (π→π*)

Strong UV absorbance at

~230-250 nm enables

sensitive diode-array detection

(DAD)[2].

Chromatographic Purity & Mass Confirmation (LC-
MS/UV)
Causality & Methodological Rationale
To achieve baseline resolution and sharp peak shapes, the ionization of the C4-carboxylic acid

must be suppressed. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile

phases. This drives the equilibrium of the carboxylic acid toward its neutral, protonated state,

increasing its hydrophobicity and affinity for the C18 stationary phase[1]. A superficially porous

particle (SPP) C18 column is selected to minimize longitudinal diffusion, yielding high

theoretical plate counts.
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Step-by-Step Protocol
Sample Preparation: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-

MS grade Methanol. Sonicate for 5 minutes. Dilute 1:10 with initial mobile phase (95% A /

5% B) to a final concentration of 0.1 mg/mL.

System Setup: Purge the LC lines with Mobile Phase A (Water + 0.1% FA) and Mobile Phase

B (Acetonitrile + 0.1% FA).

Column Equilibration: Equilibrate a superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7

µm) at 40°C for 10 column volumes.

Injection & Run: Inject 2.0 µL of the sample. Execute the gradient detailed in Table 2.

System Suitability Testing (SST): The method is self-validating if the analyte peak exhibits a

USP Tailing Factor (

) of

and a theoretical plate count (

) of

.

Table 2: LC-MS Gradient and MS Parameters
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Parameter Setting / Value

Column SPP C18, 2.1 x 50 mm, 2.7 µm

Flow Rate 0.4 mL/min

Gradient
0-1 min: 5% B; 1-5 min: 5%

95% B; 5-6 min: 95% B; 6-6.1 min: 5% B

UV Detection DAD, extracted at 240 nm (Reference 360 nm)

MS Ionization
Electrospray Ionization (ESI), Negative Mode

[M-H]⁻

Capillary Voltage 2.5 kV (Negative Mode)

Desolvation Temp 350°C

Structural Elucidation (NMR Spectroscopy)
Causality & Methodological Rationale
For nuclear magnetic resonance (NMR), DMSO-d₆ is the mandatory solvent. The highly polar

nature of the C4-carboxylic acid and its propensity for intermolecular hydrogen bonding make it

poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ disrupts these hydrogen bonds,

ensuring complete dissolution. Furthermore, DMSO-d₆ lacks exchangeable protons, preventing

the rapid chemical exchange of the carboxylic -OH proton, allowing it to be observed as a

broad singlet far downfield.

Step-by-Step Protocol
Sample Preparation: Dissolve 15 mg of 2-(Methoxycarbonyl)thiazole-4-carboxylic acid in

0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal

standard.

Acquisition (¹H NMR): Acquire data at 400 MHz or higher. Use a standard 1D pulse

sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

Acquisition (¹³C NMR): Acquire data at 100 MHz. Use proton decoupling (e.g., zgpg30),

minimum 512 scans, and a relaxation delay of 2.0 seconds to ensure relaxation of
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quaternary carbons (C2, C4, and carbonyls)[3].

Table 3: Expected NMR Chemical Shifts in DMSO-d₆
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Nucleus Shift (δ, ppm) Multiplicity Integration
Assignment /
Rationale

¹H ~3.90 Singlet (s) 3H

Methoxy ester

protons (-OCH₃).

Deshielded by

the adjacent

ester oxygen[4].

¹H ~8.45 Singlet (s) 1H

Thiazole C5-H.

Highly

deshielded due

to the aromatic

ring and adjacent

heteroatoms[3].

¹H ~13.20
Broad Singlet (br

s)
1H

Carboxylic acid

proton (-COOH).

Exchangeable

with D₂O[5].

¹³C ~53.5 - -
Methoxy carbon

(-OCH₃).

¹³C ~128.0 - -

Thiazole C5

(aromatic

methine)[5].

¹³C ~148.5 - -

Thiazole C4

(quaternary,

adjacent to

COOH)[3].

¹³C ~158.0 - -

Thiazole C2

(quaternary,

between N and

S)[3].

¹³C ~160.5 - -
Ester Carbonyl

(C=O).
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¹³C ~162.5 - -

Carboxylic Acid

Carbonyl (C=O)

[6].

Vibrational Spectroscopy (ATR-FTIR)
Causality & Methodological Rationale
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides

orthogonal validation of the functional groups. The critical diagnostic feature of this molecule is

the presence of two distinct carbonyl stretching bands. The ester carbonyl typically absorbs at

a slightly higher wavenumber than the hydrogen-bonded carboxylic acid carbonyl.

Step-by-Step Protocol
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4

cm⁻¹ resolution).

Sampling: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent

pressure using the anvil.

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

Validation: The method is validated if the signal-to-noise ratio in the 2000-1500 cm⁻¹ region

exceeds 100:1.

Table 4: Key FT-IR Peak Assignments
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Medium
O-H stretch (Carboxylic acid,

strongly hydrogen-bonded)[5]

~1725 Sharp, Strong C=O stretch (Ester carbonyl)

~1695 Sharp, Strong
C=O stretch (Carboxylic acid

carbonyl)[5]

~1585, ~1435 Medium
C=N and C=C stretches

(Thiazole ring)[5]

~1260 Strong C-O stretch (Ester)

Analytical Workflows & Visualizations
Integrated Analytical Workflow
The following diagram illustrates the logical progression of the analytical characterization,

ensuring a self-validating loop where orthogonal techniques confirm the same structural

features.
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Structural Validation
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Figure 1: Multidimensional analytical workflow for the complete characterization of the thiazole

derivative.

Mass Spectrometry Fragmentation Pathway
In negative electrospray ionization (ESI-), the compound readily loses the carboxylic proton to

form the [M-H]⁻ parent ion. Subsequent collision-induced dissociation (CID) yields predictable

fragment ions, confirming the substituent groups.
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Neutral Molecule (M)
m/z 187.18

ESI Negative Mode
Loss of H+ from COOH

Parent Ion [M-H]-
m/z 186.17

Fragment Ion
Loss of CO2 (-44 Da)

m/z 142.17

 Decarboxylation

Fragment Ion
Loss of Methoxy (-31 Da)

m/z 155.17

 Ester Cleavage

Click to download full resolution via product page

Figure 2: Proposed ESI(-) ionization and fragmentation pathway for 2-
(Methoxycarbonyl)thiazole-4-carboxylic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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